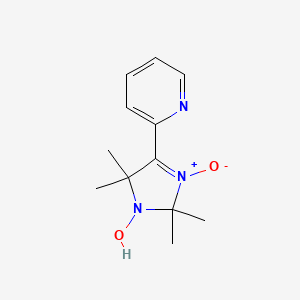![molecular formula C17H18N2O3 B5795107 4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)
4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as NAPA and has been shown to have a wide range of potential applications in the fields of pharmacology and biochemistry. In
作用機序
The mechanism of action of NAPA is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, NAPA has been shown to affect the activity of dopamine and serotonin, two neurotransmitters that are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
NAPA has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter activity, NAPA has been shown to affect the levels of certain hormones in the body, including cortisol and prolactin. Additionally, NAPA has been shown to have antioxidant properties, which may make it useful in the treatment of conditions associated with oxidative stress.
実験室実験の利点と制限
One of the major advantages of using NAPA in lab experiments is its relatively low toxicity. Additionally, NAPA is relatively easy to synthesize and purify, making it a cost-effective option for research. However, NAPA has some limitations for use in lab experiments. For example, it has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for research on NAPA. One area of interest is in the development of new therapeutic agents based on the structure of NAPA. Additionally, further research is needed to fully understand the mechanism of action of NAPA and its potential applications in the treatment of various conditions. Finally, research is needed to explore the long-term effects of NAPA and its potential for use in combination with other drugs.
合成法
The synthesis of NAPA involves the reaction of 2-naphthol with piperazinecarboxaldehyde in the presence of acetic anhydride. This reaction results in the formation of NAPA, which is then purified through recrystallization. The purity of NAPA is critical for its use in scientific research, as impurities can affect the results of experiments.
科学的研究の応用
NAPA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of pharmacology. NAPA has been shown to have potential as a therapeutic agent for a variety of conditions, including anxiety, depression, and schizophrenia. Additionally, NAPA has been shown to have potential as an antipsychotic drug, with fewer side effects than traditional antipsychotic medications.
特性
IUPAC Name |
4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-13-18-7-9-19(10-8-18)17(21)12-22-16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOBNZYAXOXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)



![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)


![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)